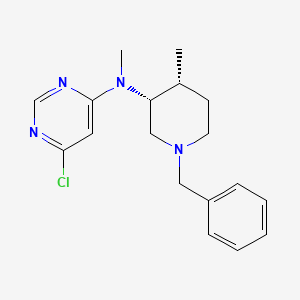
(5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone is an organic compound with the molecular formula C13H7BrClFO. It is a useful intermediate for organic synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 2-fluorobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic aqueous solutions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). .
Major Products Formed
科学研究应用
(5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Similar structure but with the fluorine atom at a different position.
(2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone: Contains an amino group instead of a bromine atom.
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: Contains an ethoxy group instead of a fluorine atom.
Uniqueness
(5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone is unique due to its specific combination of halogen atoms and the fluorine atom’s position, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic applications and research studies.
属性
分子式 |
C13H7BrClFO |
|---|---|
分子量 |
313.55 g/mol |
IUPAC 名称 |
(5-bromo-2-chlorophenyl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C13H7BrClFO/c14-8-5-6-11(15)10(7-8)13(17)9-3-1-2-4-12(9)16/h1-7H |
InChI 键 |
GMRSCESSPQCLNT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate](/img/structure/B13435361.png)
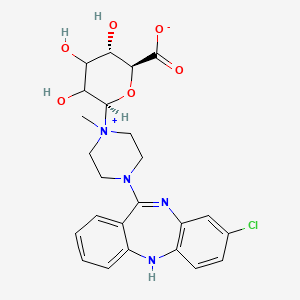

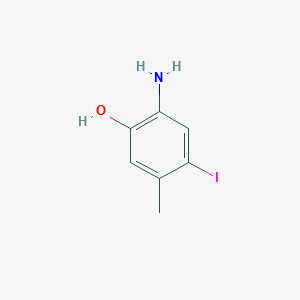
![2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)
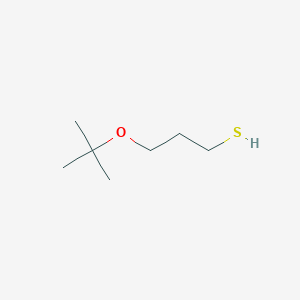
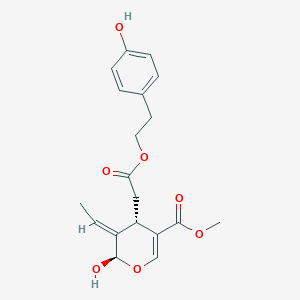
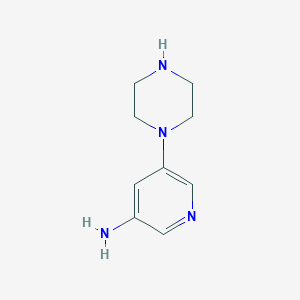
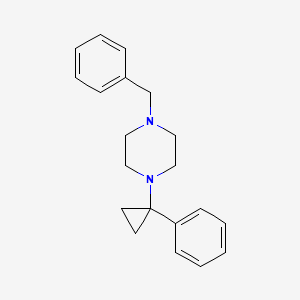
![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
